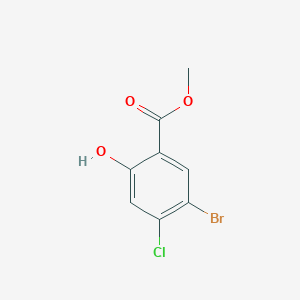

Methyl 5-bromo-4-chloro-2-hydroxybenzoate

Description

Methyl 5-bromo-4-chloro-2-hydroxybenzoate (CAS: 55488-81-8), also known as methyl 5-bromo-4-chlorosalicylate, is a halogenated aromatic ester with the molecular formula C₈H₆BrClO₃ and a molecular weight of 265.49 g/mol . Key physical properties include a predicted boiling point of 296.8±35.0°C, density of 1.725±0.06 g/cm³, and pKa of 8.24±0.23 . The compound is a white solid stored at 2–8°C and is classified as hazardous due to risks of skin/eye irritation and respiratory toxicity . It serves as a critical intermediate in pharmaceutical research and organic synthesis, enabling the development of bioactive molecules .

Properties

IUPAC Name |

methyl 5-bromo-4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMNHFJAWRYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650101 | |

| Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-81-8 | |

| Record name | Methyl 5-bromo-4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 5-bromo-4-chlorosalicylic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Reaction Scheme:

5-Bromo-4-chlorosalicylic acid+MethanolH2SO4Methyl 5-bromo-4-chloro-2-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Electrophilic Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

-

Oxidation and Reduction:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

Electrophilic Substitution: Sulfuric acid, nitric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

Substitution Products: Various substituted benzoates depending on the nucleophile used.

Oxidation Products: 5-Bromo-4-chloro-2-hydroxybenzaldehyde or 5-bromo-4-chloro-2-hydroxybenzoic acid.

Reduction Products: Methyl 5-bromo-4-chloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Chemistry

In chemistry, methyl 5-bromo-4-chloro-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for the preparation of various derivatives and polymers.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific enzymes, providing insights into their mechanisms of action.

Medicine

This compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, including agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which methyl 5-bromo-4-chloro-2-hydroxybenzoate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the bromine and chlorine atoms can participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-Amino-2-bromo-4-chlorobenzoate

- Substituents: Amino (-NH₂) at position 5, bromine at 2, chlorine at 4 .

- Molecular Weight : 264.50 g/mol (vs. 265.49 for the target compound).

- Applications: The amino group enhances reactivity in nucleophilic substitutions, making it valuable for synthesizing drug candidates like kinase inhibitors .

Methyl 5-Bromo-4-methoxy-2-methylbenzoate

- Substituents : Methoxy (-OCH₃) at position 4, methyl (-CH₃) at 2 .

- Molecular Weight : 259.10 g/mol.

- Key Differences : Methoxy and methyl groups increase steric hindrance and reduce polarity compared to the hydroxyl and chloro groups in the target compound. This may lower solubility in polar solvents .

Methyl 5-Chloro-2-hydroxybenzoate

- Substituents : Chlorine at position 5, hydroxyl (-OH) at 2; lacks bromine .

- Molecular Weight : 186.59 g/mol.

Fluorinated Analogs (e.g., Methyl 5-Bromo-4-fluoro-2-methoxybenzoate)

- Substituents : Fluoro (-F) at position 4, methoxy at 2 .

- Similarity Score : 0.95 (structural similarity to the target compound) .

- Impact of Fluorine : Higher electronegativity increases acidity of adjacent hydroxyl groups and enhances metabolic stability in drug design .

Comparative Data Table

Structural Validation and Crystallography

The structural determination of these compounds often relies on X-ray crystallography, with the SHELX software suite (e.g., SHELXL, SHELXS) being widely used for refinement and validation . These tools ensure accurate bond length/angle measurements, critical for confirming substituent positions and molecular conformations .

Biological Activity

Methyl 5-bromo-4-chloro-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a halogenated derivative of salicylic acid, characterized by the presence of bromine and chlorine substituents. Its chemical structure can be represented as follows:

This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, which can modulate biochemical pathways. Specific mechanisms include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing cellular responses.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, showing promising results in inhibiting bacterial growth.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

-

Study on Antibacterial Activity :

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated that the compound could significantly reduce bacterial viability compared to untreated controls, suggesting its potential as an antibacterial agent. -

Inflammation Model :

In a murine model of inflammation, administration of this compound resulted in decreased swelling and pain responses compared to baseline measurements. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and chlorine substituents | Antimicrobial, anti-inflammatory |

| Methyl 4-bromo-3-chloro-5-fluoro-2-hydroxybenzoate | Different halogen arrangement | Moderate antimicrobial activity |

| Methyl 5-fluoro-2-hydroxybenzoate | Lacks halogen diversity | Lower reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.